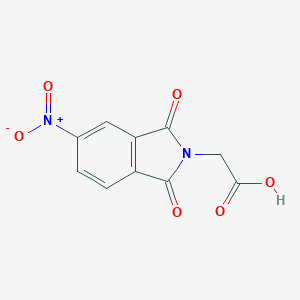

(5-硝基-1,3-二氧代-1,3-二氢-2H-异吲哚-2-基)乙酸

描述

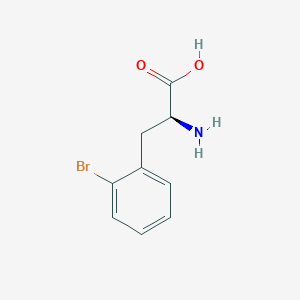

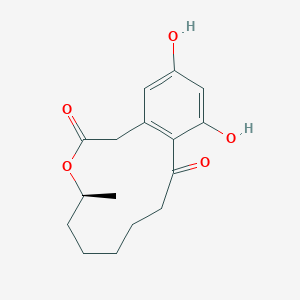

“(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C10H6N2O6 . It is also known as 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure is not provided in the search results.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 494.5±30.0 °C at 760 mmHg, a vapor pressure of 0.0±1.3 mmHg at 25°C, an enthalpy of vaporization of 80.2±3.0 kJ/mol, and a flash point of 252.9±24.6 °C .

科学研究应用

溶剂化和凝胶形成

一个值得注意的应用是在溶剂化研究和凝胶形成中。研究表明类似化合物在控制反应路径和在特定溶剂中形成凝胶方面的作用。例如,已显示异吲哚基乙酸衍生物在混合溶剂(如 DMSO 和水)中形成凝胶,表明它们在材料科学中创造新型凝胶基材料的潜力 (Singh 和 Baruah,2008 年)。

药物设计和分子相互作用

这些化合物还已在药物设计和分子相互作用研究中得到探索。在药物发现工作中,一种衍生物被确定为弱选择性拮抗剂,展示了此类化合物在开发新药理剂中的潜力 (Fells 等人,2009 年)。此外,类似衍生物在用于 DNA 杂交的电化学传感器中的效用表明它们在生物技术和诊断应用中的重要性 (Cha 等人,2003 年)。

络合物形成和稳定性

关于金属离子与异吲哚基乙酸衍生物之间络合物形成的研究提供了对其在配位化学中应用的见解。这些研究揭示了这些化合物在合成具有特定性质的金属配合物方面的潜力,这可能对催化和材料科学感兴趣 (Tekade 等人,2018 年)。

抗菌剂

异吲哚基乙酸衍生物也因其抗菌特性而受到研究,一些化合物对致病菌株表现出活性。这突出了它们在开发新型抗菌剂中的潜在应用 (Sah 等人,2011 年)。

晶体结构分析

此外,类似化合物的晶体结构分析提供了对其分子构型的宝贵见解,这对于理解其性质和在各个科学领域的潜在应用至关重要 (Karmakar 和 Baruah,2008 年)。

属性

IUPAC Name |

2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUGAIHDSMCVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906064 | |

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10133-88-7 | |

| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10133-88-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。